2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a phenyl group at position 2 and a pyridinyl group at position 3. The six-membered benzoxazine ring contributes to its structural compactness, which may enhance binding affinity to target proteins compared to seven-membered analogues .
Properties
IUPAC Name |
2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-2-7-15(8-3-1)18-13-19-17-10-4-5-11-20(17)25-21(24(19)23-18)16-9-6-12-22-14-16/h1-12,14,19,21H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBDBGCQQSYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example:
Benzoxazine Cyclization
Key methods for constructing the fused benzoxazine system include:
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Acid-catalyzed | p-TsOH, toluene, 110°C | 78 | |
| Base-mediated | K₂CO₃, DMF, 80°C | 65 | |
| Photochemical | UV light, CH₂Cl₂, rt | 43 |
Ortho-hydroxybenzaldehyde derivatives are critical for directing cyclization regiochemistry, with electron-donating groups (e.g., methoxy) enhancing reaction rates by 2.3× compared to electron-withdrawing substituents.
Functionalization at Position 5
3-Pyridinyl Group Introduction
The 3-pyridinyl moiety is installed via two primary routes:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
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Catalyst : Pd₂(dba)₃/Xantphos
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Base : Cs₂CO₃
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Ligand : BINAP (10 mol%)
Optimization of Critical Parameters
Catalyst Screening
Comparative analysis of cyclization catalysts:
| Catalyst | Reaction Time (h) | Purity (%) | Isomer Ratio (5- vs. 7-substituted) |
|---|---|---|---|
| Triethylamine | 8 | 89 | 3.2:1 |
| DBU | 5 | 92 | 4.7:1 |
| DMAP | 10 | 78 | 2.1:1 |
DBU (1,8-diazabicycloundec-7-ene) demonstrates superior regiocontrol due to its strong base strength (pKa = 13.5 in DMSO).
Solvent Effects
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Polar aprotic solvents : DMF increases reaction rate by 40% vs. THF but reduces yield to 68% due to side reactions
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Ether solvents : MTBE provides optimal balance (82% yield, 96% purity)
Industrial-Scale Considerations
Continuous Flow Synthesis
Crystallization Optimization
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Anti-solvent : n-Heptane/ethyl acetate (7:3)
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Cooling rate : 0.5°C/min from 60°C to 5°C
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 5 μm, 250×4.6 mm | 99.7 |
| UPLC-MS | HSS T3, 1.8 μm | 99.9 |
Comparative Analysis of Synthetic Routes
| Parameter | Multi-step Synthesis | One-pot Approach | Flow Chemistry |
|---|---|---|---|
| Total yield | 58% | 42% | 76% |
| PMI (kg/kg) | 86 | 124 | 34 |
| E-factor | 32 | 45 | 12 |
| Batch time | 6 days | 3 days | 8 hours |
PMI = Process Mass Intensity; E-factor = Environmental factor
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyridine and benzoxazine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for catalytic hydrogenation and coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functionalizability .
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
- 7,9-Dichloro-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one (6a) : Exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 1.06 µM). The 7,9-dichloro substitution enhances hydrophobic interactions with BuChE’s peripheral anionic site .
- 9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl) (MW 375.856) : Substitution at position 9 with chlorine improves metabolic stability, while the 4-pyridinyl group may modulate solubility .
Pyridinyl and Aryl Variants
- 3-(5-(Pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (MW 343.4): The hydroxyl group at position 3 improves hydrogen-bonding capacity, which may influence anticancer activity .
Alkoxy-Substituted Analogues
- 5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) : Alkoxy chains at positions 4 and 4' enhance solubility but reduce BuChE inhibition compared to halogenated derivatives .
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Bioavailability and Drug-Likeness
- Lipinski and Veber Compliance : Most pyrazolo[1,5-c][1,3]benzoxazines comply with Lipinski’s rule (MW < 500, logP < 5) and Veber’s criteria (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų), supporting oral bioavailability .
- Molecular Docking : The six-membered benzoxazine ring reduces steric hindrance, enabling deeper penetration into BuChE’s active site compared to seven-membered benzoxazepines .
Biological Activity
2-Phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential applications in drug discovery and therapeutic interventions.
- Molecular Formula : CHNO
- Molecular Weight : 327.38 g/mol
- CAS Number : 349643-59-0
- Structure : The compound features a complex fused ring system that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and anti-viral research. Below are detailed findings from various studies:
Anti-Cancer Activity
Several studies have highlighted the potential of this compound as an anti-cancer agent:
- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. For instance, it targets the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Cell Line Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer models .
Anti-Viral Activity
The compound has also been evaluated for its antiviral properties:
- HIV Inhibition : It has been included in screening libraries aimed at identifying new anti-HIV agents. Preliminary results suggest it may interfere with viral replication mechanisms .
- Mechanistic Insights : The exact mechanism remains under investigation; however, it is hypothesized that the compound may disrupt viral entry or replication processes within host cells.
Anti-Inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties:
- Cytokine Modulation : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
- Comparison with Standard Treatments : In comparative studies with established anti-inflammatory drugs, the compound exhibited comparable efficacy with fewer side effects .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Cancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 70% at higher concentrations). The authors attributed this effect to apoptosis induction and cell cycle arrest at the G0/G1 phase.
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Case Study on Anti-Viral Activity :
- In a recent screening for novel HIV inhibitors, compounds similar to this compound showed promising results in reducing viral load in infected cell cultures by up to 50%, indicating potential for further development as an antiviral agent.
Q & A
Q. What are the key synthetic pathways for preparing 2-phenyl-5-(3-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of 2-hydroxychalcones via condensation of salicylic aldehydes with acetophenones .
- Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates .
- Step 3 : Reaction with pyridine carbaldehydes to form the tricyclic pyrazolo-benzoxazine core . Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods .
Q. How is the molecular conformation of this compound determined experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving spatial arrangements. Key findings include:
- A non-planar structure due to puckering in the oxazine ring, with dihedral angles between planar segments (e.g., 31.3° in related derivatives) .
- Hybridization states of nitrogen atoms (e.g., sp² delocalization with carbonyl groups) influence reactivity .
Q. What analytical techniques validate the compound’s purity and structure?
- NMR spectroscopy : Confirms substituent positions and ring closure via and chemical shifts .
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Provides atomic-level resolution of bond lengths and angles (e.g., N4–C5 bond: 1.332 Å in analogs) .
Advanced Research Questions
Q. How can solvent selection and reaction conditions optimize synthesis yield and selectivity?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics, while toluene favors thermal stability in chalcone formation .
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in heterocyclic systems .
- Case study : Ethanol as a green solvent alternative achieves comparable yields to toluene in benzoxazine synthesis .
Q. What strategies address contradictions in biological activity data across similar derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pyridinyl vs. thiophenyl groups) on bioactivity .
- Pharmacophore mapping : Identify critical spatial features (e.g., hydrophobic pockets, H-bond acceptors) using X-ray data and docking studies .
- Bioavailability screening : Apply Lipinski/VEBER rules to prioritize derivatives with optimal ADMET properties .
Q. How do computational methods complement experimental data in predicting reactivity?
- DFT calculations : Model transition states for key reactions (e.g., cyclization steps) to explain regioselectivity .
- Molecular dynamics (MD) : Simulate solvent interactions to rationalize kinetic outcomes (e.g., solvent-dependent product distributions) .
Q. What experimental designs resolve discrepancies in thermal stability data for benzoxazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
